![molecular formula C18H15N3O3 B12051845 7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)
7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a quinoline moiety
准备方法
合成路线和反应条件
7-羟基-5-氧代-N-(3-吡啶基)-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-甲酰胺的合成通常涉及多步有机反应。一种常见的方法包括将合适的起始原料进行缩合,然后进行环化和官能团修饰。反应条件通常涉及使用四氢呋喃等溶剂和催化剂来促进反应 .
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,以确保化合物满足研究和应用所需的标准 .
化学反应分析
反应类型
7-羟基-5-氧代-N-(3-吡啶基)-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-甲酰胺会发生各种化学反应,包括:
氧化: 这种反应可以引入额外的含氧官能团。
还原: 这种反应可以将酮基还原为醇。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂和亲电试剂。条件通常涉及控制温度和pH值,以确保所需的反应途径 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生具有额外羟基的喹啉衍生物,而还原可能会产生醇衍生物 .
科学研究应用
7-羟基-5-氧代-N-(3-吡啶基)-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子的潜在相互作用。
医学: 研究其潜在的治疗作用,特别是在针对特定受体或酶方面。
工业: 用于开发新材料和化学工艺.
作用机制
7-羟基-5-氧代-N-(3-吡啶基)-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。它可能在某些受体处作为激动剂或拮抗剂发挥作用,调节其活性。所涉及的途径通常包括信号转导机制,这些机制会导致所需的生物效应 .
相似化合物的比较
类似化合物
- 6-羟基-4-氧代-N-(3-吡啶基)-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺
- 7-羟基-5-氧代吡唑并[4,3-b]吡啶-6-甲酰胺
- 6-羟基-N-(5-甲基-2-吡啶基)-4-氧代-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺
独特性
7-羟基-5-氧代-N-(3-吡啶基)-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-甲酰胺的独特之处在于其特定的结构构型,赋予其独特的化学和生物学性质。其以高亲和力和选择性与特定分子靶标相互作用的能力使其成为研究和潜在治疗应用的宝贵化合物 .
属性
分子式 |
C18H15N3O3 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-N-pyridin-3-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-16-13-7-1-4-11-5-3-9-21(15(11)13)18(24)14(16)17(23)20-12-6-2-8-19-10-12/h1-2,4,6-8,10,22H,3,5,9H2,(H,20,23) |
InChI 键 |
WUTYUCDMUOSTFL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CN=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


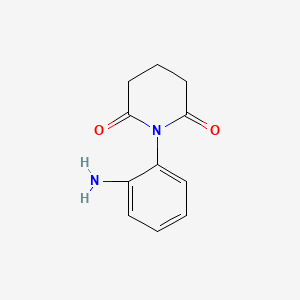
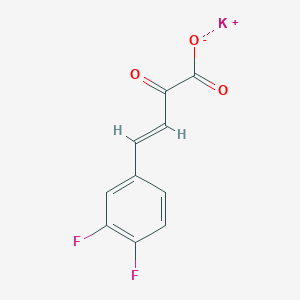


![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)


![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)
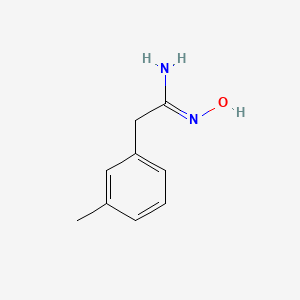
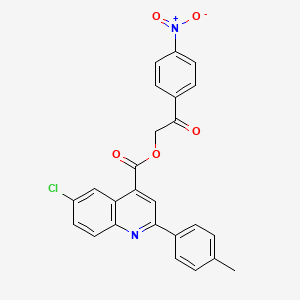
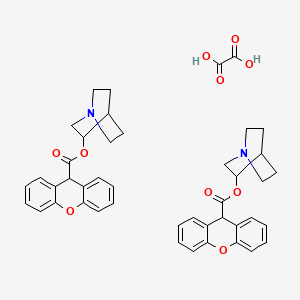
![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)
